贝那普利
概述
描述
贝那普利是一种主要用于治疗高血压、心力衰竭和糖尿病肾病的药物。 它是一种血管紧张素转换酶抑制剂,通过降低肾素-血管紧张素-醛固酮系统的活性发挥作用,导致血管舒张,进而降低血压 。 贝那普利于 1981 年首次获得专利,并于 1990 年投入医疗使用 .
科学研究应用
Benazepril has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of angiotensin-converting enzyme inhibitors and their synthesis.
Biology: Research on benazepril helps in understanding the biological pathways involved in blood pressure regulation.
Medicine: Benazepril is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic kidney disease
作用机制
贝那普利是一种前药,在肝脏中的酯酶的作用下转化为其活性形式贝那普利拉特。贝那普利拉特抑制血管紧张素转换酶,阻止血管紧张素 I 转化为血管紧张素 II,一种强效的血管收缩剂。 这种抑制导致血管紧张素 II 水平降低,从而导致血管舒张、血压降低和醛固酮分泌减少 .
类似化合物:
赖诺普利: 另一种用于治疗高血压和心力衰竭的血管紧张素转换酶抑制剂.
依那普利: 与贝那普利类似,用于治疗高血压和心力衰竭,但化学结构不同.
雷米普利: 另一种具有类似治疗用途的血管紧张素转换酶抑制剂.
贝那普利的独特性: 贝那普利与其他血管紧张素转换酶抑制剂相比,具有高效力、更好的稳定性和更少的副作用。 其独特的化学结构有助于其有效性和安全性 .
安全和危害
生化分析
Biochemical Properties
Benazepril, through its active metabolite benazeprilat, competes with angiotensin I for binding at the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By reducing angiotensin II levels, Benazepril decreases vasoconstriction and aldosterone secretion, leading to lower blood pressure and reduced sodium and water retention.
Cellular Effects
Benazepril influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to decrease proteinuria and improve diabetic nephropathy by reducing the expression of angiopoietin-like 4 (ANGPTL-4) in kidney cells . This reduction in ANGPTL-4 expression helps to ameliorate the pathological changes associated with diabetic nephropathy, such as decreased proteinuria and improved kidney function .
Molecular Mechanism
At the molecular level, Benazepril exerts its effects by binding to the angiotensin-converting enzyme, thereby inhibiting its activity. This inhibition leads to decreased levels of angiotensin II, which in turn reduces vasoconstriction and aldosterone secretion . Additionally, Benazepril’s impact on ANGPTL-4 expression in kidney cells further contributes to its therapeutic effects in diabetic nephropathy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benazepril have been observed over various time points. Studies have shown that Benazepril treatment leads to significant improvements in biochemical indicators, such as reduced proteinuria, urea, creatinine, triglycerides, and total cholesterol levels, over periods of 8, 12, and 16 weeks . These improvements are accompanied by decreased kidney volume and amelioration of pathological changes associated with diabetic nephropathy .
Dosage Effects in Animal Models
In animal models, the effects of Benazepril vary with different dosages. Higher doses of Benazepril have been associated with greater reductions in blood pressure and improvements in kidney function. At very high doses, Benazepril may cause adverse effects, such as hypotension and renal impairment . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Benazepril is metabolized in the liver to its active form, benazeprilat, which is responsible for its therapeutic effects . The metabolic pathways involve the hydrolysis of Benazepril to benazeprilat, which then inhibits the angiotensin-converting enzyme. This inhibition leads to decreased levels of angiotensin II and subsequent reductions in blood pressure and aldosterone secretion .
Transport and Distribution
Benazepril is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and converted to its active form, benazeprilat, in the liver . Benazeprilat is then distributed to target tissues, where it exerts its inhibitory effects on the angiotensin-converting enzyme. The distribution of Benazepril and its active metabolite is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of Benazepril and its active metabolite, benazeprilat, is primarily within the cytoplasm, where they interact with the angiotensin-converting enzyme. This interaction inhibits the enzyme’s activity, leading to decreased levels of angiotensin II and subsequent reductions in vasoconstriction and aldosterone secretion . The localization and activity of Benazepril are influenced by factors such as tissue-specific expression of the angiotensin-converting enzyme and the presence of other interacting proteins and biomolecules.
准备方法
合成路线和反应条件: 贝那普利的合成涉及几个关键步骤。一种常见的方法包括 3-溴-2,3,4,5-四氢-1H-苯并氮杂卓-2-酮-1-叔丁基乙酸酯与 (S)-高苯丙氨酸反应。该反应之后是动力学拆分过程,以获得贝那普利中间体。
工业生产方法: 贝那普利盐酸盐的工业生产通常采用动力学拆分技术,该技术高效且环保。 该方法步骤短、操作简单、总收率高、原子经济性高、环境污染少 .
化学反应分析
反应类型: 贝那普利会发生各种化学反应,包括:
氧化: 贝那普利可以被氧化形成贝那普利拉特,其活性代谢物。
水解: 贝那普利中的酯基在肝脏中的酯酶的作用下水解形成贝那普利拉特.
取代: 贝那普利可以发生取代反应,尤其是在强亲核试剂的存在下。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
水解: 该反应通常在肝脏中的生理条件下发生。
取代: 如氢氧化钠或其他强碱之类的试剂可以促进取代反应。
主要产物:
贝那普利拉特: 贝那普利水解形成的主要活性代谢物.
4. 科研应用
贝那普利在科学研究中具有广泛的应用:
化学: 它被用作研究血管紧张素转换酶抑制剂及其合成的模型化合物。
生物学: 贝那普利的研究有助于了解血压调节中涉及的生物学途径。
相似化合物的比较
Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Enalapril: Similar to benazepril, it is used for hypertension and heart failure but has a different chemical structure.
Ramipril: Another angiotensin-converting enzyme inhibitor with similar therapeutic uses.
Uniqueness of Benazepril: Benazepril is unique due to its high potency, better stability, and fewer side effects compared to other angiotensin-converting enzyme inhibitors. Its unique chemical structure contributes to its effectiveness and safety profile .
属性
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022645 | |
Record name | Benazepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benazepril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
19mg/mL, 1.05e-02 g/L | |
Record name | Benazepril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benazepril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Benazeprilat, the active metabolite of Benazepril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. | |
Record name | Benazepril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86541-75-5 | |
Record name | Benazepril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86541-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benazepril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benazepril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benazepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENAZEPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDM7Q7QWP8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benazepril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benazepril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148-149 °C, 148 - 149 °C | |
Record name | Benazepril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00542 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benazepril | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7081 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benazepril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of benazepril?
A1: Benazepril is a prodrug that is metabolized to its active form, benazeprilat, in the liver. Benazeprilat is a potent and selective inhibitor of angiotensin-converting enzyme (ACE). [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. [] By inhibiting ACE, benazepril reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, ]
Q2: What are the downstream effects of ACE inhibition by benazeprilat?
A2: Inhibition of ACE by benazeprilat leads to:
- Vasodilation: Reduced angiotensin II levels lead to relaxation of blood vessels, decreasing blood pressure. []
Q3: Does benazepril affect other vasoactive substances besides angiotensin II?
A3: Benazepril and benazeprilat primarily exert their vasodilatory effects by inhibiting angiotensin II synthesis. [] While benazepril at higher concentrations showed some influence on prostaglandin-induced responses in isolated blood vessels, these effects are not considered to be its primary mechanism of action. []
Q4: What are the key pharmacokinetic parameters of benazepril and benazeprilat?
A4: Key pharmacokinetic parameters for benazepril and benazeprilat include:
- Rapidly absorbed after oral administration (Tmax ~ 0.5-2 hours). [, , , ]
- Rapidly metabolized to benazeprilat in the liver. [, , ]
- Short half-life (~0.76-2.9 hours). []
- Peak plasma concentrations reached later than benazepril (Tmax ~ 1.25 - 7.8 hours). [, ]
- Biphasic elimination with a terminal half-life of ~11.7-19 hours after a single dose and longer after repeated doses (up to 27.7 hours). [, ]
- Moderate bioaccumulation with repeated dosing. []
Q5: How long does benazepril take to reach steady-state concentrations?
A5: Steady-state benazeprilat concentrations are generally reached within three doses of benazepril. []
Q6: How does benazepril affect plasma ACE activity?
A6: Benazepril effectively inhibits plasma ACE activity in a dose-dependent manner. Maximum inhibition (>85% and often reaching 100%) occurs around the time of peak benazeprilat concentration and is sustained for at least 24 hours after a single dose. [, ] This long duration of action is attributed to the presence of the terminal elimination phase of benazeprilat. []
Q7: Is the dosage of benazepril adjusted for patients with liver cirrhosis?
A7: Although the plasma concentrations of benazepril were found to be doubled in patients with liver cirrhosis compared to healthy subjects, the rate and extent of its conversion to benazeprilat remained virtually unaffected. [] This suggests that dosage adjustments may not be necessary for these patients. []
Q8: What in vitro models have been used to study benazepril?
A8: One in vitro model used to study benazepril's protective effect against doxorubicin-induced cardiotoxicity involved rat embryonic cardiac myoblast cells (H9c2 cell line). [] The study demonstrated that pre-treating H9c2 cells with benazepril hydrochloride reduced doxorubicin-induced apoptosis and oxidative stress, suggesting a potential cardioprotective effect. []
Q9: What in vivo models have been used to study benazepril?
A9: Various animal models have been employed to investigate the effects of benazepril:
- Spontaneously Hypertensive Rats (SHRs): Used to study benazepril's effects on blood pressure regulation, cardiac hypertrophy, and renal function. [, , , ]
- Diabetic Nephropathy Rats: Employed to evaluate benazepril's renoprotective effects in the context of diabetes. [, , ]
- Acute Myocardial Infarction Rats: Utilized to investigate benazepril's impact on ventricular remodeling and cardiac function post-infarction. []
- Canine Atrial Fibrillation Models: Used to study benazepril's effects on atrial remodeling in the context of atrial fibrillation. []
Q10: What are the key findings from clinical trials on benazepril?
A10: Clinical trials have demonstrated the efficacy and safety of benazepril in managing:
- Hypertension: Benazepril effectively lowers blood pressure, both as monotherapy and in combination with other antihypertensive agents like amlodipine. [, , , ]
- Chronic Kidney Disease: In cats, benazepril reduced proteinuria. [] In humans, it slowed the progression of renal disease in patients with advanced renal insufficiency. []
- Heart Failure: Benazepril improved cardiac function and reduced mortality in patients with heart failure. []
Q11: Are there any specific drug delivery or targeting strategies being explored for benazepril?
A11: While the provided research papers do not specifically focus on novel drug delivery systems for benazepril, the research highlights the importance of optimizing benazepril's pharmacokinetic profile, particularly in the context of its conversion to benazeprilat. Future research could explore modified release formulations or targeted delivery systems to enhance its therapeutic efficacy and potentially reduce side effects.
Q12: What analytical methods have been used to quantify benazepril and benazeprilat in biological samples?
A12: Various analytical techniques have been employed for quantifying benazepril and benazeprilat, including:
- UPLC-MS/MS: This highly sensitive and specific method has been used to determine benazepril and benazeprilat concentrations in human plasma. []
- Gas Chromatography-Mass Spectrometry: This technique was utilized to measure benazepril and benazeprilat levels in dog plasma. []
- HPLC-MS/MS: This method has been employed to analyze the pharmacokinetics of benazepril hydrochloride tablets in patients with chronic glomerulonephritis. []
- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, has been utilized to quantify benazepril and benazeprilat in various biological samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。